Cas no 2138119-90-9 (rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine)

rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1169263
- rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine
- 2138119-90-9
-
- インチ: 1S/C16H16FN3O4S/c17-12-5-3-4-11(8-12)13-9-19(10-14(13)18)25(23,24)16-7-2-1-6-15(16)20(21)22/h1-8,13-14H,9-10,18H2/t13-,14+/m0/s1
- InChIKey: IISLHGQRLXHJHL-UONOGXRCSA-N
- ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(N1C[C@H]([C@H](C2C=CC=C(C=2)F)C1)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 365.08455534g/mol
- どういたいしつりょう: 365.08455534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 591
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 118Ų
rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169263-250mg |
2138119-90-9 | 250mg |
$1156.0 | 2023-10-03 | |||
Enamine | EN300-1169263-0.25g |
2138119-90-9 | 0.25g |
$1156.0 | 2023-06-08 | |||
Enamine | EN300-1169263-0.1g |
2138119-90-9 | 0.1g |
$1106.0 | 2023-06-08 | |||
Enamine | EN300-1169263-10000mg |
2138119-90-9 | 10000mg |
$5405.0 | 2023-10-03 | |||
Enamine | EN300-1169263-500mg |
2138119-90-9 | 500mg |
$1207.0 | 2023-10-03 | |||
Enamine | EN300-1169263-1000mg |
2138119-90-9 | 1000mg |
$1256.0 | 2023-10-03 | |||
Enamine | EN300-1169263-5000mg |
2138119-90-9 | 5000mg |
$3645.0 | 2023-10-03 | |||
Enamine | EN300-1169263-5.0g |
2138119-90-9 | 5g |
$3645.0 | 2023-06-08 | |||
Enamine | EN300-1169263-0.05g |
2138119-90-9 | 0.05g |
$1056.0 | 2023-06-08 | |||
Enamine | EN300-1169263-10.0g |
2138119-90-9 | 10g |
$5405.0 | 2023-06-08 |
rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amineに関する追加情報
Introduction to Rac-(3R,4S)-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine (CAS No. 2138119-90-9)
Rac-(3R,4S-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine) is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number CAS No. 2138119-90-9, represents a culmination of advanced synthetic methodologies and molecular design principles. Its unique structural features make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of Rac-(3R,4S-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine) is characterized by a pyrrolidine core, which is a common scaffold in many bioactive molecules. The presence of a 3-fluorophenyl group and a 2-nitrobenzenesulfonyl moiety introduces specific electronic and steric properties that can influence its biological activity. These features are particularly relevant in the context of drug design, where subtle modifications can lead to significant changes in efficacy and selectivity.
In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The 3-fluorophenyl group in Rac-(3R,4S-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine) is an example of such a modification, which can potentially enhance the compound's bioavailability and reduce its susceptibility to degradation by enzymatic processes.
The 2-nitrobenzenesulfonyl moiety adds another layer of complexity to the molecule. Nitro groups are known for their ability to modulate electronic properties and can serve as pharmacophores in drug discovery. The sulfonyl group, on the other hand, can increase the lipophilicity of the molecule, which is often desirable for oral bioavailability. The combination of these two groups in Rac-(3R,4S-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine) suggests that it may exhibit unique pharmacological properties that make it suitable for various therapeutic applications.
The stereochemistry of the pyrrolidine ring, specifically the (3R,4S) configuration, is another critical aspect of this compound. Chirality plays a crucial role in drug design, as enantiomers can have vastly different biological activities. The precise stereochemical arrangement in Rac-(3R,4S-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine) ensures that it interacts with biological targets in a specific manner, which can be optimized for therapeutic efficacy.
The synthesis of Rac-(3R,4S-4-(3-fluorophenyl)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine) involves multiple steps, including functional group transformations and stereoselective reactions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been employed to achieve the desired molecular structure with high enantiomeric purity. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in a form suitable for further investigation.
In recent years, there has been significant progress in understanding the role of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can lead to improved binding affinity, altered metabolic stability, and enhanced pharmacological properties. Rac-(3R,4S-4-(
))
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